![molecular formula C12H11F6NO2 B15151795 N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B15151795.png)
N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
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Overview
Description
N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is a fluorinated organic compound notable for its unique structure, which incorporates a benzyl ether moiety and hexafluoropropane
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available hexafluoroacetone and benzyl alcohol.
Step-by-Step Synthesis: : The benzyl ether is formed by reacting benzyl alcohol with hexafluoroacetone under basic conditions, such as using sodium hydride. Subsequent acetamidation is achieved by introducing acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: : The industrial synthesis of this compound involves similar routes but optimized for scale, often including solvent-less reactions and continuous flow techniques to improve yield and efficiency.
Types of Reactions
Oxidation: : The benzyl ether moiety can be oxidized to corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction: : Reduction processes can target the carbonyl groups, converting them into respective alcohols or amines.
Substitution: : The fluoro groups make the compound a candidate for nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution: : Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK).
Major Products: : Products vary depending on the reaction pathway but typically include various derivatives such as benzyl alcohol derivatives, benzoic acids, and substituted hexafluoropropane compounds.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of other fluorinated organic compounds, which are often valuable in materials science for their stability and resistance to degradation. Biology and Medicine : The compound’s unique structural features make it a candidate for drug design, particularly in creating bioactive molecules that target specific enzymes or receptors. Industry : Employed in the development of fluoropolymer materials, which are critical in creating non-stick, corrosion-resistant coatings.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide can involve various molecular pathways depending on its application. In medicinal chemistry, it might act on molecular targets such as enzymes or receptors, altering their function through binding interactions facilitated by the benzyl and fluorinated moieties.
Similar Compounds
N-(2-(benzyloxy)-1,1,1,2-tetrafluoroethyl)acetamide
N-(2-(benzyloxy)-1,1,1,3,3-pentafluoropropan-2-yl)acetamide
Uniqueness: : this compound stands out due to its hexafluoropropane group, which enhances its chemical stability and reactivity profile compared to compounds with fewer fluorine atoms.
This compound's synthesis, reactions, and applications reveal its potential and versatility, which can be exploited across multiple domains of scientific research.
Properties
Molecular Formula |
C12H11F6NO2 |
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Molecular Weight |
315.21 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C12H11F6NO2/c1-8(20)19-10(11(13,14)15,12(16,17)18)21-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,19,20) |
InChI Key |
UODJBPUSMTVGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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